molecular formula C10H20NO6P B12718816 beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester CAS No. 132237-23-1

beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester

Cat. No.: B12718816
CAS No.: 132237-23-1
M. Wt: 281.24 g/mol
InChI Key: VGACUBLLRYMEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester involves multiple steps. One common approach is the reaction of beta-alanine with acetic anhydride to form N-acetyl-beta-alanine. This intermediate is then reacted with 3-(dimethoxyphosphinyl)propyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group.

    Reduction: Reduction reactions can occur at the ester functional group.

    Substitution: Nucleophilic substitution reactions are possible at the ester and phosphinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-(dimethoxyphosphinyl)propyl ester group in beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester distinguishes it from other similar compounds. This unique functional group imparts specific chemical reactivity and potential biological activity that is not observed in other beta-alanine derivatives .

Properties

CAS No.

132237-23-1

Molecular Formula

C10H20NO6P

Molecular Weight

281.24 g/mol

IUPAC Name

3-dimethoxyphosphorylpropyl 3-acetamidopropanoate

InChI

InChI=1S/C10H20NO6P/c1-9(12)11-6-5-10(13)17-7-4-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12)

InChI Key

VGACUBLLRYMEDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(=O)OCCCP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.